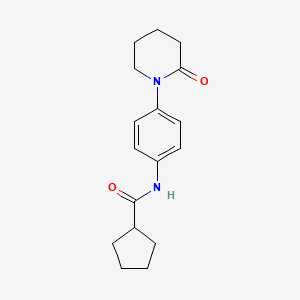![molecular formula C17H19NO2S2 B2856835 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide CAS No. 2097913-87-4](/img/structure/B2856835.png)
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of cyclohex-3-ene-1-carboxamide . Cyclohex-3-ene-1-carboxamide is a cyclic compound with a carboxamide functional group . The “N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)” part suggests the presence of a bithiophene moiety, which is a type of aromatic compound consisting of two thiophene rings fused together.
Chemical Reactions Analysis
Cyclohexenone, a related compound, undergoes reactions such as nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations . The compound you’re interested in might undergo similar reactions, depending on the exact structure and the presence of the bithiophene and hydroxyethyl groups.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, cyclohex-3-ene-1-carboxamide has a molecular weight of 125.17 .Applications De Recherche Scientifique
Synthesis and Characterization
Research has been focused on the synthesis and characterization of derivatives related to N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide, emphasizing the structural diversity and potential applications in materials science and catalysis. For instance, the study by Özer et al. (2009) details the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, showcasing the versatility in structural modifications and the detailed analysis of crystal structures through X-ray diffraction studies (Özer, Arslan, VanDerveer, & Külcü, 2009). Such derivatives exhibit a range of photophysical and electrochemical properties, making them suitable for various applications including optoelectronics and pharmaceuticals.
Photophysical Properties
Taha et al. (2021) explored the photophysical properties of bithiophene carboxamidine hydrochloride salt derivatives, demonstrating their potential as solvent polarity indicators. This study highlights the significant shifts in fluorescence emission spectra in different solvents, indicating their application in studying solvent effects and interactions at the molecular level (Taha, Dappour, Ismail, Kamel, & Abdel-Shafi, 2021).
Catalytic Applications
The research also extends to catalytic applications, where such compounds are part of catalyst systems for organic reactions. For example, the study on Cr(III)(salen)Cl catalyzed reactions by Yang et al. (2009) demonstrates the potential of using derivatives in catalyzing intramolecular addition reactions, leading to enantioselective synthesis of valuable organic compounds (Yang, Wang, Huang, & Wang, 2009).
Material Science Applications
In the field of materials science, polymers based on such structural motifs have been synthesized and studied for their properties. Yang et al. (1999) discussed the synthesis and properties of polyamides based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane, which could have parallels in exploring the properties of this compound based polymers (Yang, Hsiao, & Yang, 1999).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide are glycosidases , also known as glycoside hydrolases . These enzymes facilitate the hydrolytic cleavage of glycosidic bonds and are prevalent across a broad range of organisms, including microorganisms, plants, and animals . They play essential roles in numerous biochemical pathways linked to various metabolic disorders and diseases .
Mode of Action
This compound interacts with its targets by mimicking a substrate, a transition state, or an enzyme reaction product . As such, it is explored as a monosaccharide structural analogue and potential inhibitor of glycosidases . The introduction of alkyl groups aimed to bolster the inhibitory effect .
Biochemical Pathways
The compound affects the biochemical pathways involving α/β-Glucosidases, which specialize in breaking down α- or β-linkages at the anomeric center of a glucose fragment . These enzymes play essential roles in numerous biochemical pathways linked to various metabolic disorders and diseases including diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer .
Result of Action
The molecular and cellular effects of the compound’s action involve the inhibition of glycosidase activity, which can potentially alter the metabolic pathways associated with various disorders and diseases .
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S2/c19-13(11-18-17(20)12-5-2-1-3-6-12)14-8-9-16(22-14)15-7-4-10-21-15/h1-2,4,7-10,12-13,19H,3,5-6,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJBFBHMCWPRRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2856754.png)


![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-[2-[(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)amino]-2-oxoethoxy]acetamide](/img/structure/B2856757.png)

![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2856760.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2856764.png)
![3-Tert-butyl-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyridazine](/img/structure/B2856765.png)

![1-(2,4-Dichlorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2856773.png)
![4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile](/img/structure/B2856775.png)